2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol
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Description
2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties
- Research has shown that derivatives of pyrimidine, similar to the compound , exhibit significant antifungal effects against specific fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential applications in developing antifungal agents (Jafar et al., 2017).
Synthesis of Heterocyclic Compounds
- The synthesis of various heterocyclic compounds involving similar chemical structures has been reported. These compounds have potential applications in medicinal chemistry, particularly as they can be developed into new chemical entities with therapeutic effects (Žugelj et al., 2009).
Development of Anti-Inflammatory and Analgesic Agents
- Novel compounds synthesized from derivatives of pyrimidine have been studied for their anti-inflammatory and analgesic properties. This research could lead to the development of new drugs in these therapeutic categories (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- Compounds with similar chemical structures have been found to possess antimicrobial properties. This research is significant in the development of new antimicrobial agents, which is crucial given the rising issue of antibiotic resistance (Wardkhan et al., 2008).
Applications in Organic Synthesis
- These compounds are also useful in organic synthesis, particularly in the synthesis of fused heterocyclic compounds. This has implications in various fields of chemistry and drug development (Veretennikov et al., 2013).
Properties
IUPAC Name |
2-[2-amino-5-(1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-9-4-10(13(21)5-14(9)22-2)15-11(6-18-16(17)20-15)12-7-23-8-19-12/h4-8,21H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHXTNKJPHPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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